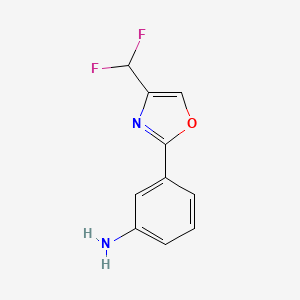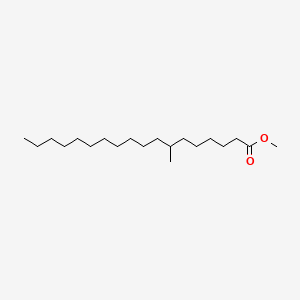
Methyl 7-methyloctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-methyloctadecanoate is an organic compound with the molecular formula C20H40O2. It is a methyl ester derivative of 7-methyloctadecanoic acid. This compound is part of the fatty acid methyl ester family, which are commonly used in various industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-methyloctadecanoate can be synthesized through the esterification of 7-methyloctadecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods: Industrial production of methyl esters, including this compound, often involves transesterification of triglycerides with methanol. This process is catalyzed by either acidic or basic catalysts, with sodium hydroxide or potassium hydroxide being commonly used. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the triglycerides to methyl esters.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-methyloctadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: 7-methyloctadecanoic acid.
Reduction: 7-methyloctadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 7-methyloctadecanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of lipid metabolism and anti-inflammatory properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive due to its favorable physical properties.
Mechanism of Action
The mechanism of action of methyl 7-methyloctadecanoate involves its interaction with lipid metabolic pathways. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl octadecanoate: Similar in structure but lacks the methyl group at the 7th position.
Methyl 12-oxooctadecanoate: Contains a keto group at the 12th position instead of a methyl group at the 7th position.
Methyl 7-oxooctadecanoate: Contains a keto group at the 7th position instead of a methyl group.
Uniqueness: Methyl 7-methyloctadecanoate is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and physical properties compared to other methyl esters. This structural difference can lead to variations in its biological activity and industrial applications.
Properties
CAS No. |
55124-98-6 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 7-methyloctadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-13-16-19(2)17-14-12-15-18-20(21)22-3/h19H,4-18H2,1-3H3 |
InChI Key |
YBLJDTLZEBSSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
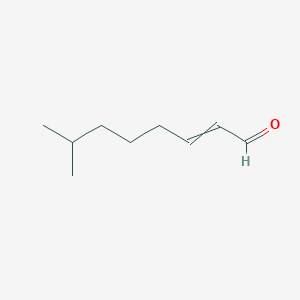
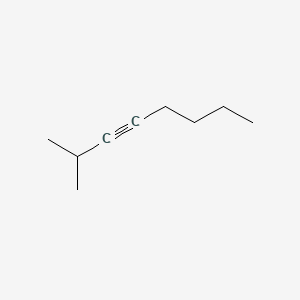
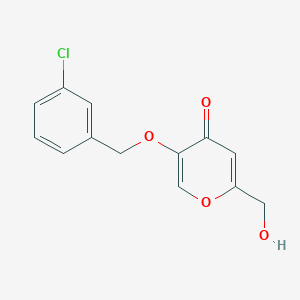
![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)
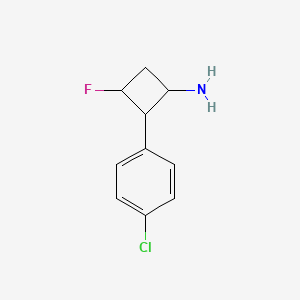
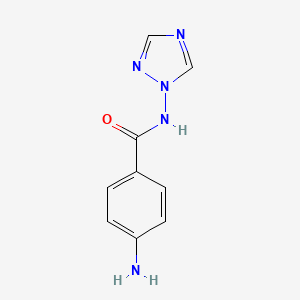
![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)
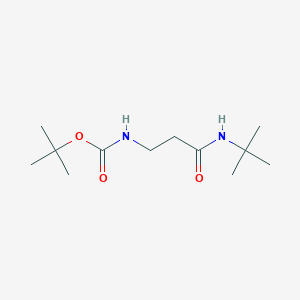
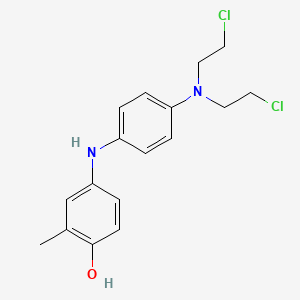
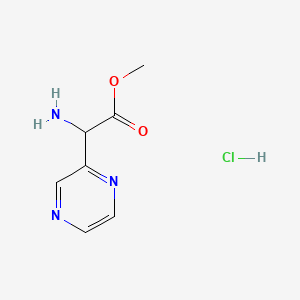
![5-Butyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B13942359.png)
